molecular formula C10H12BrF B2659357 1-Bromo-3-(tert-butyl)-2-fluorobenzene CAS No. 1369935-80-7

1-Bromo-3-(tert-butyl)-2-fluorobenzene

Cat. No.: B2659357
CAS No.: 1369935-80-7
M. Wt: 231.108
InChI Key: BEWYVAHVUCCRLS-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a halogenated aromatic compound featuring a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-butyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(tert-butyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Cross-Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.

    Grignard Reactions: Magnesium metal in dry ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Cross-Coupling: Various biaryl or substituted benzene compounds.

    Grignard Reactions: Alkyl or aryl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(tert-butyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)-2-fluorobenzene in chemical reactions involves the activation of the bromine atom, which serves as a leaving group. This allows for the formation of reactive intermediates that can undergo further transformations. In cross-coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of new carbon-carbon bonds through the catalytic cycle involving palladium or nickel complexes .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(tert-butyl)-2-fluorobenzene is unique due to the presence of both a fluorine atom and a tert-butyl group on the benzene ring

Properties

IUPAC Name

1-bromo-3-tert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYVAHVUCCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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